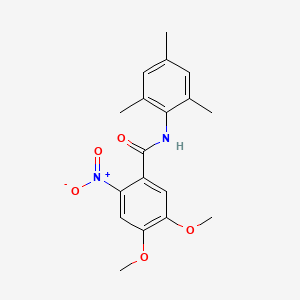![molecular formula C16H22N2 B5633971 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)
5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane involves intricate chemical reactions to create its distinctive tricyclic framework. Studies detail the preparation of similar diazatricyclo compounds, indicating methodologies that could be applicable to the synthesis of the compound . For instance, the synthesis of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives showcases a process involving nmr spectroscopy and X-ray diffraction to analyze the structure and conformation (Fernández et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane is determined using techniques such as X-ray diffraction and nmr spectroscopy. These studies reveal that each ring in the adamantane cage system adopts a nearly perfect chair conformation, providing insight into the sterically demanding nature of such molecules and their electronic characteristics (Fernández et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane derivatives demonstrate the compound's reactivity and potential for modification. The reaction of cyclic aminals with diazonium salts, leading to a series of bis-triazenes, exemplifies the chemical versatility of similar structures. These reactions are characterized by detailed spectral analysis, including HR-MS and NMR, highlighting the compound's ability to undergo complex transformations (Rivera & González-Salas, 2010).
Physical Properties Analysis
The physical properties of 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. While specific data on this compound is scarce, research on structurally related compounds provides a foundation for predicting these properties. The crystallographic analysis gives insight into the solid-state structure, which can influence physical properties such as melting point and solubility (Bertz, Rihs, & Woodward, 1982).
Chemical Properties Analysis
The chemical properties of 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane, including its reactivity with various reagents, stability under different conditions, and the nature of its chemical bonds, are integral for comprehending its chemical behavior. Analyses of related compounds suggest a significant degree of stability and reactivity, which can be attributed to the compound's diazatricyclo structure and substitution patterns (Quadrelli et al., 2011).
Propriétés
IUPAC Name |
5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-15-8-16(2)11-17(9-15)14(18(10-15)12-16)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBLHIWSJSBMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)

![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)
![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)